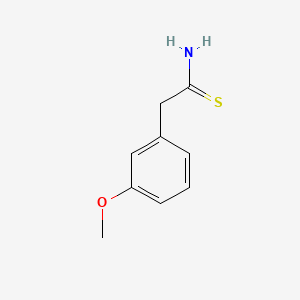

2-(3-Methoxyphenyl)thioacetamide

Overview

Description

Scientific Research Applications

Antibacterial Agents

“2-(3-Methoxyphenyl)thioacetamide” has been used in the synthesis of a novel class of antibacterial agents, thioacetamide-triazoles . These compounds have shown excellent inhibition values against Escherichia coli . The structure-activity relationship of these compounds has been studied, and it was found that substitutions to the aryl ring were generally best tolerated .

Hepatic Encephalopathy Research

This compound has also been used in the study of hepatic encephalopathy (HE), a central nervous system dysfunction syndrome caused by acute and chronic liver failure . In a study, a model of HE was established and metabolomics was performed to identify significantly differential metabolites between the HE group and control group .

Metabolomics and Proteomics

In the same study of HE, proteomics analysis was conducted, identifying significantly differential proteins . The differentially present proteins and metabolites were found to be involved in vitamin digestion and absorption, and ferroptosis pathways .

Ferroptosis Pathways

Ferroptosis is a form of regulated cell death and is characterized by the iron-dependent accumulation of lipid peroxides. In the study of HE, it was found that malondialdehyde was significantly elevated, but glutathione was significantly diminished, and the redox balance was destroyed, thus leading to changes in proteins’ levels associated with the ferroptosis pathway .

Vitamin Digestion and Absorption

The study of HE also revealed that the differentially present proteins and metabolites were involved in vitamin digestion and absorption . This suggests that “2-(3-Methoxyphenyl)thioacetamide” could potentially be used in the study of these biological processes.

Antifolate Targeted Screen

Thioacetamide-triazoles, synthesized using “2-(3-Methoxyphenyl)thioacetamide”, were identified using an antifolate targeted screen . This suggests that this compound could potentially be used in the development of new antibiotics with alternative modes of action .

Mechanism of Action

Target of Action

The primary target of 2-(3-Methoxyphenyl)thioacetamide is cysteine synthase A , an enzyme unique to bacteria . This enzyme is positioned at a key juncture between several fundamental pathways .

Mode of Action

2-(3-Methoxyphenyl)thioacetamide interacts with its target, cysteine synthase A, through a false product formation mechanism . This interaction disrupts the normal function of the enzyme, leading to a disruption of key metabolic networks beyond cysteine biosynthesis .

Biochemical Pathways

The compound affects several biochemical pathways. The main pathways associated with the differential metabolites are purine metabolism, pyrimidine metabolism, aminoacyl tRNA biosynthesis, and glucose metabolism . The disruption of these pathways leads to substantial changes in bacterial metabolism .

Pharmacokinetics

Studies on similar thioacetamide-triazoles have identified new lead compounds with desirablein-vitro ADME properties and in-vivo pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-(3-Methoxyphenyl)thioacetamide’s action are significant. The compound imposes substantial disruption of key metabolic networks beyond cysteine biosynthesis . This disruption leads to changes in proteins’ levels associated with the ferroptosis pathway .

Action Environment

It is known that the compound’s action is dependent on activation by cysteine synthase a , suggesting that the presence and activity level of this enzyme in the environment could influence the compound’s action.

properties

IUPAC Name |

2-(3-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-11-8-4-2-3-7(5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQKWJXEEQUMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602697 | |

| Record name | (3-Methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)thioacetamide | |

CAS RN |

35582-11-7 | |

| Record name | (3-Methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B1612227.png)

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)

![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)